

Application Notes and Protocols for Investigating Dopamine-Cholecystokinin Interactions Using PD-135158

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Compound of Interest

Compound Name: PD-135666

Cat. No.: B1679099

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Introduction

Cholecystokinin (CCK) and dopamine (DA) are neurotransmitters that coexist in several key brain regions, including the ventral tegmental area (VTA) and the nucleus accumbens, areas critically involved in reward, motivation, and psychosis.[1] The interaction between these two systems is complex, with CCK modulating dopamine release and function through its receptors, primarily the CCK-A and CCK-B subtypes.[2] Dysregulation of this interaction has been implicated in neuropsychiatric disorders such as schizophrenia.

PD-135158 is a potent and selective non-peptide antagonist of the CCK-B receptor.[3] This property makes it an invaluable pharmacological tool for elucidating the specific role of the CCK-B receptor in modulating dopaminergic neurotransmission. These application notes provide detailed protocols for utilizing PD-135158 in a variety of in vitro and in vivo experimental paradigms to investigate dopamine-cholecystokinin interactions.

Compound Information: PD-135158

Property	Value	Reference
Full Name	(+)-4-[(2-[[3-(1H-indol-3-yl)-2-methyl-1-oxo-2-[[[tricyclo[3.3.1.1 ^{3,7}]dec-2-yloxy)carbonyl]amino]propyl]amino]-1-phenylethyl)amino]-4-oxobutanoic acid, N-methyl-D-glucamine salt	N/A
Synonyms	CAM-1028	[4]
Receptor Target	Cholecystokinin B (CCK-B) Receptor Antagonist	[3]
Selectivity	Selective for CCK-B over CCK-A receptors. Note: One study reported that PD-135158 acts as a full agonist at the rat pancreatic CCK-A receptor.	N/A

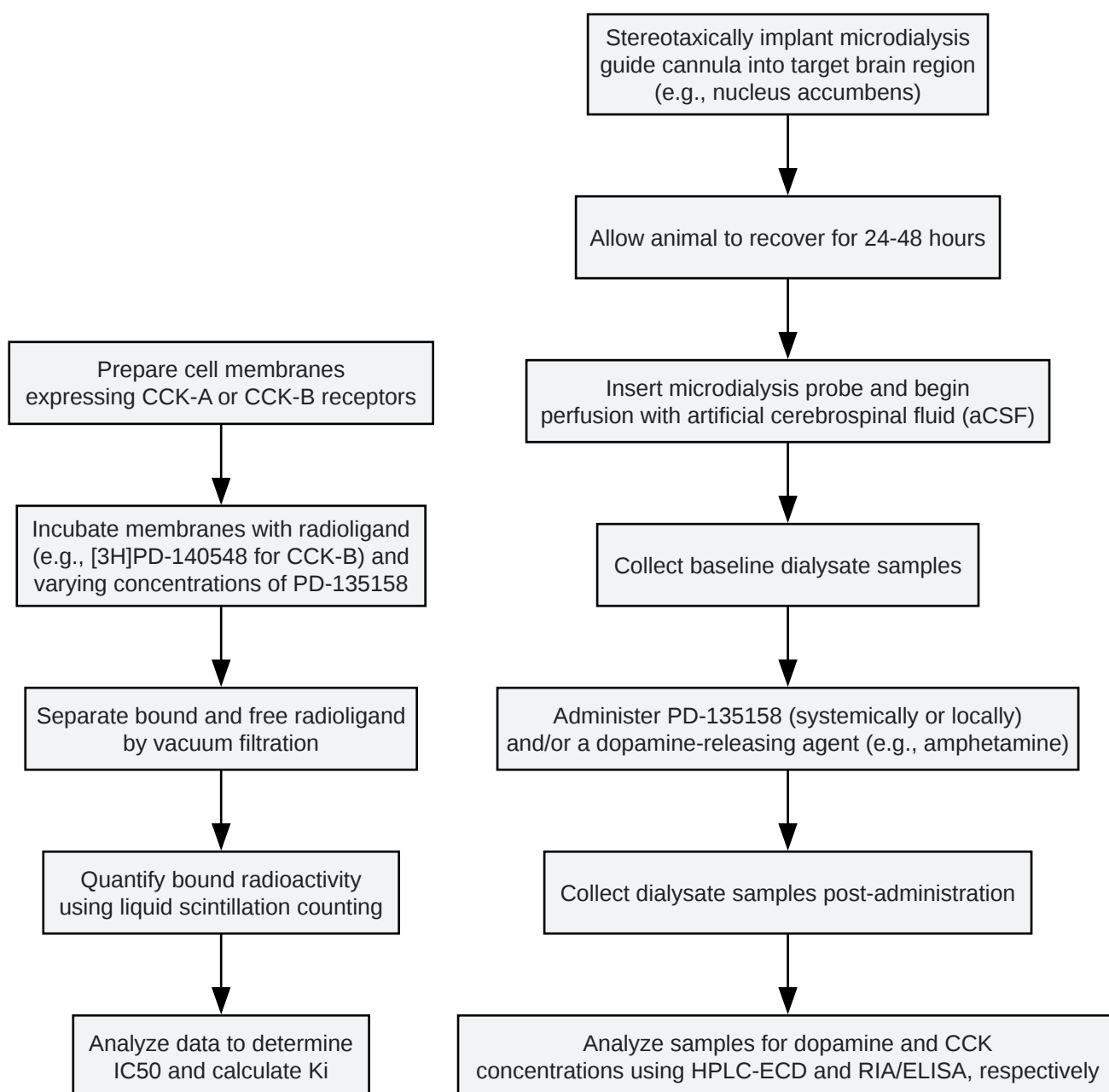
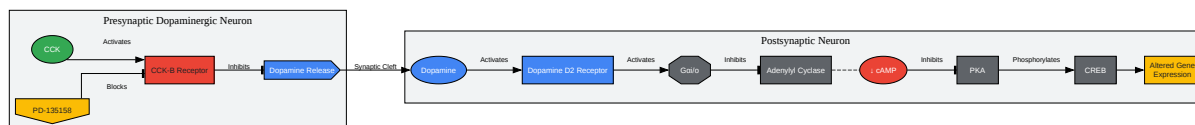
Quantitative Data

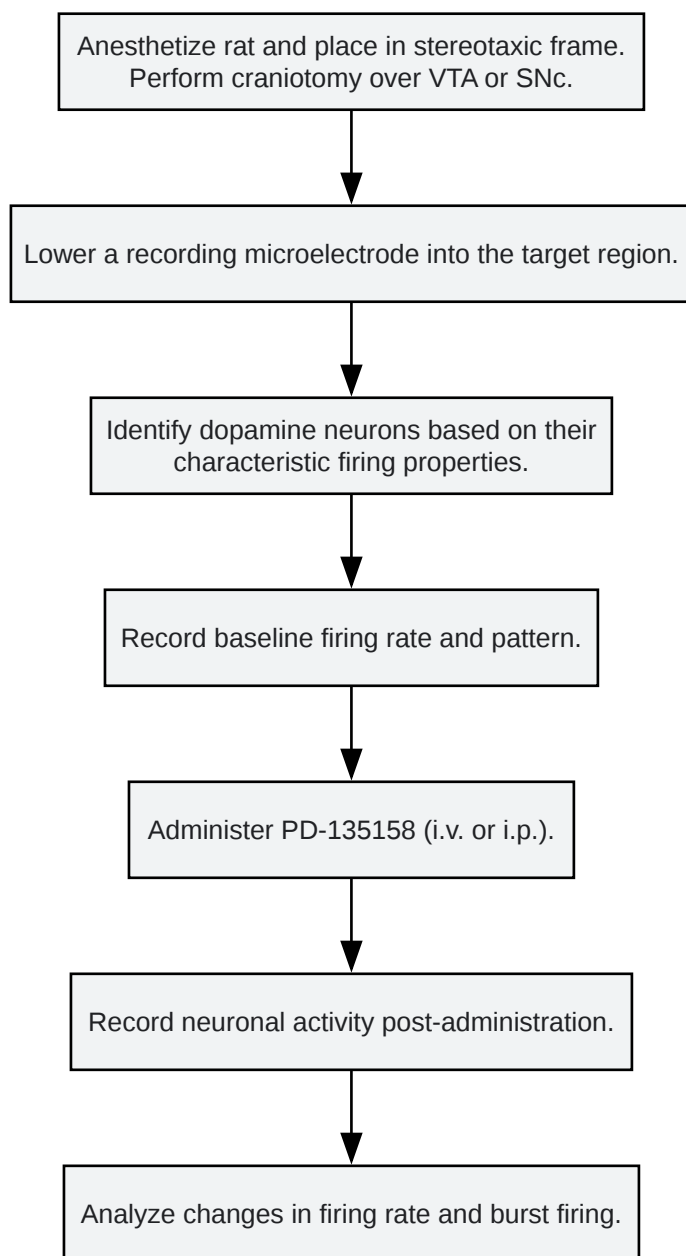
Assay Type	Receptor	Species	Value	Reference
Functional Assay (IC50)	CCK2 (CCK-B)	Rat	76 nM	N/A
Functional Assay (Agonist EC50)	CCK-A (pancreatic acini)	Rat	0.6 μ M (Half-maximal stimulation of lipase release)	

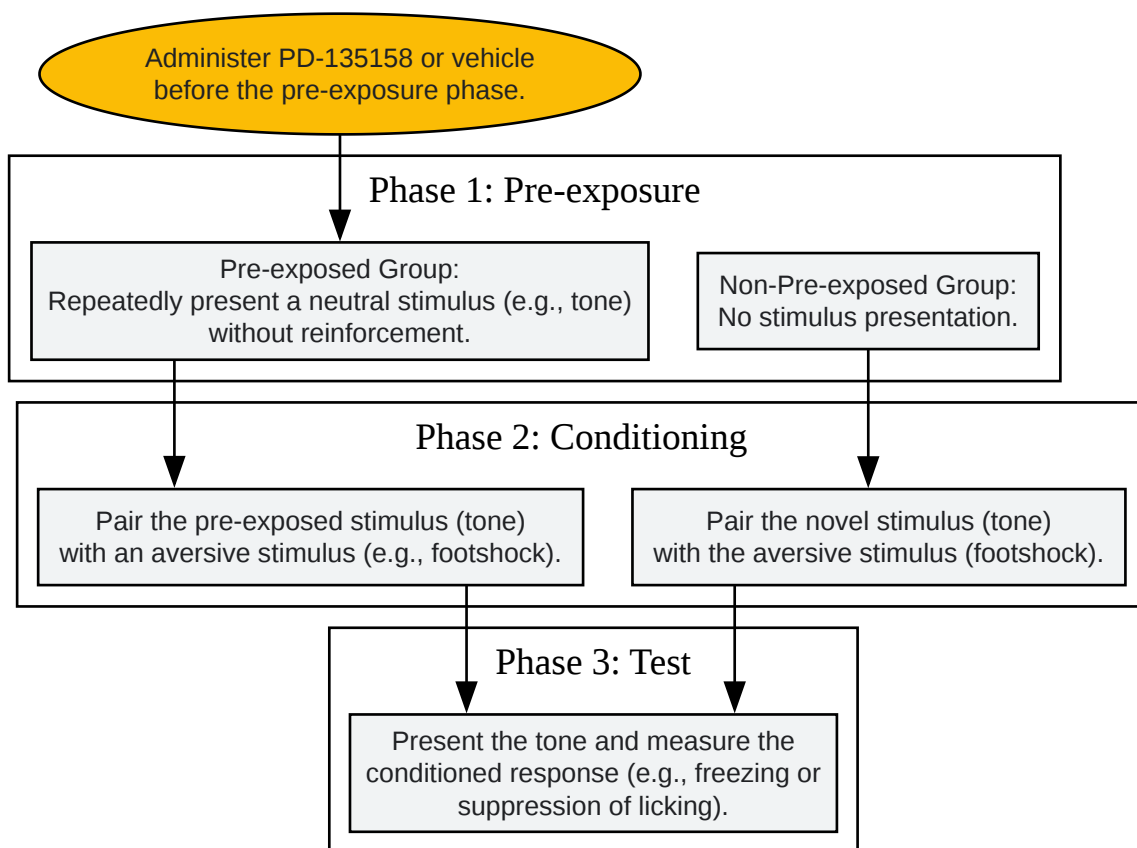
Signaling Pathways

The interaction between the CCK-B and dopamine D2 receptors involves the modulation of intracellular signaling cascades. Both are G protein-coupled receptors (GPCRs). Dopamine D2 receptors are primarily coupled to Gai/o proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. CCK-B receptors are also coupled to G proteins and their

activation can influence dopamine release. Blockade of the CCK-B receptor with PD-135158 is hypothesized to disinhibit dopamine release, thereby influencing downstream D2 receptor signaling.







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References

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